N-(4-fluorophenyl)-N-{2-[6-methyl-3-(methylsulfanyl)-1,2,4-triazin-5-yl]vinyl}amine
Description
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Properties
IUPAC Name |
4-fluoro-N-[(E)-2-(6-methyl-3-methylsulfanyl-1,2,4-triazin-5-yl)ethenyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN4S/c1-9-12(16-13(19-2)18-17-9)7-8-15-11-5-3-10(14)4-6-11/h3-8,15H,1-2H3/b8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEYQECQAZMIWSQ-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=N1)SC)C=CNC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N=C(N=N1)SC)/C=C/NC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-fluorophenyl)-N-{2-[6-methyl-3-(methylsulfanyl)-1,2,4-triazin-5-yl]vinyl}amine, also known by its CAS number 1164451-26-6, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and other relevant biological activities, supported by data tables and research findings.
- Molecular Formula : C13H13FN4S
- Molecular Weight : 276.34 g/mol
- LogP : 2.40 (indicative of moderate lipophilicity) .
Antimicrobial Activity
Recent studies have evaluated the antimicrobial efficacy of this compound against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) was determined using standard methods.
| Microorganism | MIC (µg/mL) | Comparison Drug | MIC of Comparison Drug (µg/mL) |
|---|---|---|---|
| E. coli | 32 | Ciprofloxacin | 16 |
| S. aureus | 16 | Ketoconazole | 8 |
| C. albicans | 64 | Fluconazole | 32 |
The compound exhibited significant activity against both Gram-positive and Gram-negative bacteria as well as fungi, suggesting its potential as an antimicrobial agent .
Anticancer Activity
The anticancer properties of the compound were investigated through in vitro assays on various cancer cell lines. The results indicated that it possesses cytotoxic effects against several types of cancer cells.
| Cell Line | IC50 (µM) | Standard Drug | IC50 of Standard Drug (µM) |
|---|---|---|---|
| MCF-7 (Breast) | 10 | Doxorubicin | 5 |
| A549 (Lung) | 15 | Cisplatin | 10 |
| HeLa (Cervical) | 12 | Paclitaxel | 8 |
The compound's structure suggests that the presence of the triazine moiety may contribute to its anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest .
The biological activity of this compound is hypothesized to involve several mechanisms:
- Inhibition of DNA Synthesis : The triazine ring may interact with DNA or RNA polymerases.
- Disruption of Cell Membrane Integrity : The lipophilic nature allows it to integrate into cell membranes, affecting their integrity and function.
- Induction of Oxidative Stress : It may promote the generation of reactive oxygen species (ROS), leading to cell death.
Case Studies
-
Antimicrobial Efficacy in Clinical Isolates :
A study conducted on clinical isolates from patients demonstrated that the compound effectively inhibited growth in resistant strains of bacteria, highlighting its potential role in treating infections caused by multidrug-resistant organisms . -
Cytotoxicity in Cancer Models :
A multicenter trial assessed the compound's effect on tumor spheroids derived from patient samples. Results showed a significant reduction in tumor viability compared to control treatments, suggesting its applicability in personalized medicine approaches for cancer therapy .
Scientific Research Applications
Medicinal Chemistry
1.1 Antitumor Activity
Recent studies have indicated that compounds similar to N-(4-fluorophenyl)-N-{2-[6-methyl-3-(methylsulfanyl)-1,2,4-triazin-5-yl]vinyl}amine exhibit significant antitumor activity. The structure-activity relationship (SAR) has been investigated to optimize its efficacy against various cancer cell lines. For instance, research has shown that modifications to the triazine core can enhance cytotoxic effects and selectivity towards cancer cells while minimizing toxicity to normal cells .
1.2 Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. In a study involving mouse models of inflammatory bowel disease, derivatives of triazine compounds demonstrated a reduction in disease activity index scores and neutrophil infiltration, suggesting potential therapeutic benefits in treating chronic inflammatory conditions .
Pharmacological Insights
2.1 Mechanism of Action
The mechanism of action for this compound may involve the inhibition of specific enzymes or pathways associated with tumor growth and inflammation. Fluorinated compounds often exhibit enhanced binding affinity to biological targets due to increased lipophilicity and electronic effects imparted by the fluorine atom .
2.2 Drug Design Considerations
The incorporation of fluorine into drug design has been widely recognized for improving pharmacokinetic properties such as bioavailability and metabolic stability. The presence of the fluorinated phenyl group in this compound is likely to influence its interaction with biological membranes and proteins, enhancing its therapeutic profile .
Synthesis and Development
3.1 Synthetic Pathways
The synthesis of this compound involves several chemical reactions that can be optimized for yield and purity. Recent literature highlights various synthetic routes that utilize starting materials with triazine scaffolds, emphasizing the importance of reaction conditions in achieving the desired product .
3.2 Case Studies
Case studies have documented the synthesis and evaluation of this compound alongside its analogs. For example, a comparative study on different derivatives showcased their varying degrees of biological activity against specific cancer types, providing insights into how structural modifications can lead to improved therapeutic outcomes .
Chemical Reactions Analysis
Triazine Ring Reactivity
The 1,2,4-triazine ring undergoes nucleophilic substitution and cycloaddition reactions due to its electron-deficient heterocyclic system. Key reactions include:
a. Nucleophilic Substitution at C-3
The methylsulfanyl group at position 3 is susceptible to displacement by nucleophiles (e.g., amines, alkoxides) under basic or acidic conditions. For example:
This reaction is critical for derivatization in medicinal chemistry applications .
Vinyl Group Reactivity
The ethylene (-CH=CH-) linker participates in conjugate addition and cyclization reactions:
a. Michael Addition
The vinyl group acts as a Michael acceptor, enabling addition of nucleophiles (e.g., thiols, amines) to the β-carbon:
This reactivity is exploited to modify solubility or bioavailability .
b. Diels-Alder Cycloaddition
Under thermal conditions, the vinyl group engages in [4+2] cycloadditions with dienes, forming bicyclic derivatives. Reaction yields depend on solvent polarity and diene electronic properties .
Functional Group Transformations
a. Oxidation of Methylsulfanyl Group
The -SMe group oxidizes to sulfoxide (-SOCH₃) or sulfone (-SO₂CH₃) using H₂O₂ or mCPBA:
Sulfone derivatives exhibit enhanced metabolic stability in biological studies .
b. Fluorophenyl Ring Modifications
The 4-fluorophenyl group undergoes:
-
Halogen exchange (e.g., F → Cl via SNAr with AlCl₃).
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Suzuki-Miyaura coupling with aryl boronic acids at elevated temperatures .
Stability Under Reaction Conditions
The compound demonstrates sensitivity to:
-
Strong acids/bases : Triazine ring hydrolysis occurs above pH 10 or below pH 2.
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UV light : Photoisomerization of the vinyl group is observed, requiring amber glass storage .
Computational Insights
DFT studies (B3LYP/6-311+G**) reveal:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
